molecular formula C18H13Cl2FN4O2 B6015401 N-(2,6-DICHLOROBENZOYL)-N'-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA

N-(2,6-DICHLOROBENZOYL)-N'-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA

Cat. No.: B6015401
M. Wt: 407.2 g/mol
InChI Key: IMVBPWYKXWRABB-UHFFFAOYSA-N
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Description

N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a dichlorobenzoyl and a fluorophenyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives in a substitution reaction.

    Coupling with dichlorobenzoyl chloride: The final step involves the reaction of the pyrazole derivative with dichlorobenzoyl chloride in the presence of a base to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA
  • N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA

Uniqueness

The presence of the fluorophenyl group in N-(2,6-DICHLOROBENZOYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2,6-dichloro-N-[[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN4O2/c1-10-8-15(25(24-10)12-5-2-4-11(21)9-12)22-18(27)23-17(26)16-13(19)6-3-7-14(16)20/h2-9H,1H3,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBPWYKXWRABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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